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Introduction

Deucravacitinib (formerly BMS-986165) is a first-in-class, oral, selective, allosteric inhibitor of
Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] Its unique
mechanism of action, which involves binding to the regulatory pseudokinase (JH2) domain of
TYK2, confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3).[3]
[4][5] This selectivity is a key differentiator from other pan-JAK inhibitors.[3] Deucravacitinib
potently blocks the signaling of key cytokines implicated in various immune-mediated diseases,
including Interleukin-23 (IL-23), IL-12, and Type | Interferons (IFNs).[1][2][6] These application
notes provide detailed protocols and quantitative data to guide the in vivo use of
Deucravacitinib in preclinical research.

Mechanism of Action

Deucravacitinib allosterically binds to the TYK2 pseudokinase (JH2) domain, stabilizing an
inactive conformation of the enzyme.[4][7] This prevents the downstream signaling cascades
initiated by cytokines such as IL-12, IL-23, and Type | IFNs.[1][2] The inhibition of these
pathways leads to reduced inflammation and immune cell activation, making Deucravacitinib a
promising therapeutic agent for a range of autoimmune and inflammatory disorders.[6][8]
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Deucravacitinib's Mechanism of Action

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b15136300?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Quantitative Data Summary

In Vivo Efficacy in Murine Models

Disease Animal Dosing o
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Pharmacokinetic Parameters in Mice
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Parameter Value Dose Reference
Bioavailability (F) 122% 10 mg/kg (oral) [8]
Cmax 7.5 uM 10 mg/kg (oral) [8]
AUC 36 uM-h 10 mg/kg (oral) [8]
Elimination Half-life 8-15 hours (in )

Single dose [1][6]
(t1/2) humans)

Experimental Protocols
IL-23-Induced Psoriasis-like Skin Inflammation Model in
Mice

This model recapitulates key features of human psoriasis, including epidermal hyperplasia
(acanthosis) and inflammatory cell infiltration driven by the IL-23/Th17 axis.[1]

Materials:

Deucravacitinib (BMS-986165)

Vehicle (e.g., EtOH:TPGS:PEG300, 5:5:90 or 5% DMSO, 50% PEG300, 5% Tween-80, 45%
saline)[1][7]

Recombinant mouse IL-23

6-8 week old female C57BL/6 mice[3]

Standard laboratory equipment for animal handling, injections, and tissue collection.
Protocol:

o Acclimatization: Acclimate mice to the facility for at least one week prior to the start of the
experiment.

e Group Allocation: Randomly assign mice to treatment groups (e.g., vehicle control,
Deucravacitinib at 7.5, 15, and 30 mg/kg, and a positive control such as an anti-IL-23
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antibody).[1]

o Disease Induction: On day 0, administer intradermal injections of recombinant mouse IL-23
into the ears of the mice. Repeat IL-23 injections every other day through day 9.[1]

e Drug Administration:
o Prepare Deucravacitinib in the chosen vehicle to the desired concentrations.

o Administer Deucravacitinib or vehicle control via oral gavage twice daily (BID), starting the
evening before the first IL-23 injection.[1]

e Monitoring and Measurements:

o Monitor the mice daily for signs of inflammation such as erythema, scaling, and skin
thickness.

o Measure ear thickness daily using a digital caliper as a quantitative measure of
inflammation.

o Sample Collection: On day 10, euthanize the mice and collect ear tissue and blood samples.

[7]
o Endpoint Analysis:

o Histopathology: Fix ear tissue in formalin, embed in paraffin, and stain with Hematoxylin
and Eosin (H&E) to assess epidermal thickness (acanthosis) and inflammatory cell
infiltration.

o Gene Expression Analysis: Isolate RNA from a portion of the ear tissue for quantitative
PCR (gPCR) analysis of inflammatory cytokine expression (e.g., IL-17A, IL-21, IL-12, and
IL-23 subunits).[1][8]

o Pharmacokinetic Analysis: Analyze blood samples to determine the plasma concentrations
of Deucravacitinib.
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In Vivo Psoriasis Model Workflow

Safety and Toxicology

In preclinical and clinical studies, Deucravacitinib has been generally well-tolerated.[2][6] In a
first-in-human study, the overall frequency of adverse events was similar between the
Deucravacitinib and placebo groups.[6] No serious adverse events were reported in a Phase 2

trial for psoriatic arthritis.[5]
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Conclusion

Deucravacitinib (BMS-986165) is a highly selective and potent allosteric inhibitor of TYK2 with
demonstrated efficacy in various preclinical models of immune-mediated diseases. The
provided protocols and data serve as a comprehensive guide for researchers to effectively
design and execute in vivo studies using this compound. Careful adherence to the described
methodologies will ensure robust and reproducible results in the investigation of
Deucravacitinib's therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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